molecular formula C17H19N3O2S B1142675 2-[(4-METHOXYETHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE CAS No. 121306-31-8

2-[(4-METHOXYETHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE

Cat. No.: B1142675
CAS No.: 121306-31-8
M. Wt: 329.42
InChI Key:
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Description

2-[(4-METHOXYETHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE is a complex organic compound with a unique structure that combines a benzimidazole core with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHOXYETHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE typically involves multiple steps, starting with the preparation of the benzimidazole core and the pyridine moiety separately. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated synthesis and real-time monitoring to optimize the reaction conditions and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHOXYETHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[(4-METHOXYETHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-METHOXYETHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and pyridine-containing molecules. Some examples are:

  • 2-[(4-METHOXYETHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE
  • This compound

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a benzimidazole core and a pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

121306-31-8

Molecular Formula

C17H19N3O2S

Molecular Weight

329.42

Synonyms

2-[(4-METHOXYETHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE

Origin of Product

United States

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